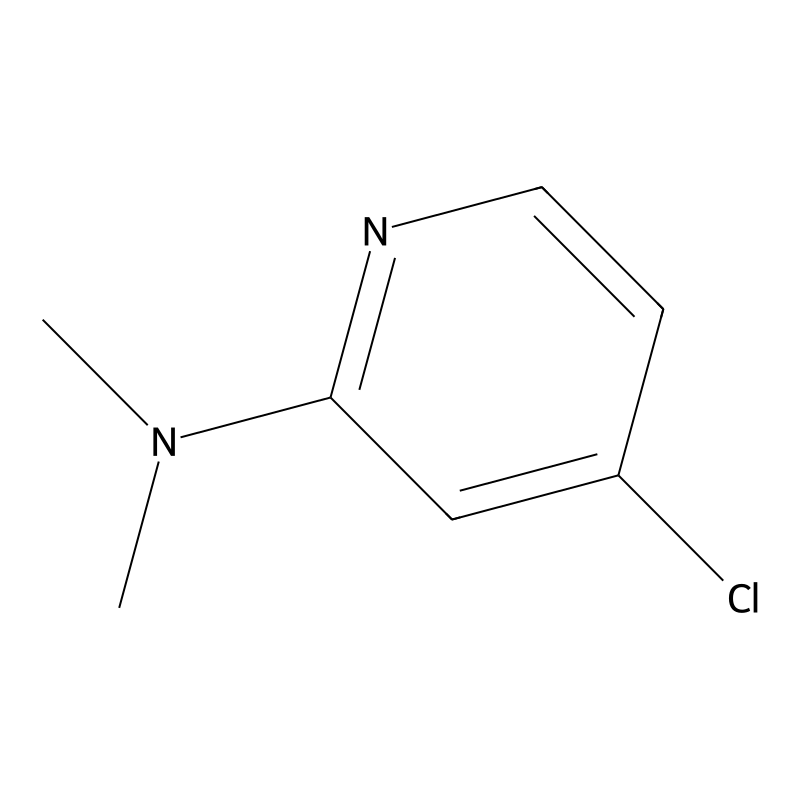

4-Chloro-N,N-dimethylpyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2. It features a pyridine ring substituted at the 2-position with an amine group and a 4-chloro substituent. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications and unique structural characteristics.

- Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles, leading to the formation of various derivatives.

- Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of different alkyl groups.

- Complex Formation: It can form coordination complexes with metal ions, which may enhance its reactivity and alter its properties.

4-Chloro-N,N-dimethylpyridin-2-amine exhibits biological activity that can be explored for pharmaceutical applications. Compounds with similar structures have been investigated for their roles as:

- Antimicrobial Agents: Some derivatives show activity against bacteria and fungi.

- Anticancer Compounds: Certain pyridine derivatives have been studied for their potential in cancer treatment due to their ability to interfere with cellular processes.

The synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine can be achieved through various methods:

- Direct Amination: Chloropyridines can be reacted with N,N-dimethylformamide in the presence of a base, facilitating the introduction of the dimethylamino group through a C-N bond formation process .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing aminopyridines from chloropyridines and amides .

- N-Alkylation: The compound can also be synthesized from N,N-dimethylpyridin-2-amine through chlorination followed by further reactions to introduce the chloro group at the desired position.

4-Chloro-N,N-dimethylpyridin-2-amine has several notable applications:

- Catalysts in Organic Synthesis: It can serve as a catalyst or precursor in various organic synthesis reactions, particularly in forming complex molecules.

- Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infections.

Interaction studies involving 4-Chloro-N,N-dimethylpyridin-2-amine focus on its behavior in biological systems and its interactions with other molecules. These studies often explore:

- Binding Affinity: Evaluating how well this compound binds to specific biological targets, such as enzymes or receptors.

- Synergistic Effects: Investigating whether it enhances or inhibits the activity of other drugs or compounds when used in combination.

Several compounds share structural similarities with 4-Chloro-N,N-dimethylpyridin-2-amine. Here are some notable examples:

These compounds highlight the uniqueness of 4-Chloro-N,N-dimethylpyridin-2-amine, particularly its specific substitution pattern that influences its reactivity and potential applications in various fields.